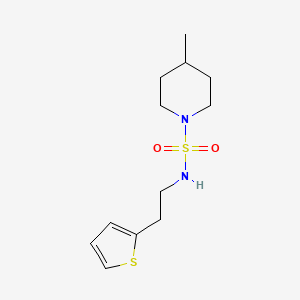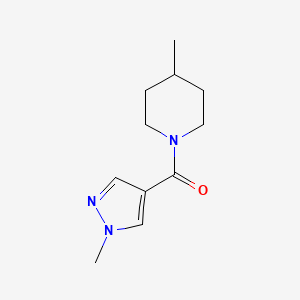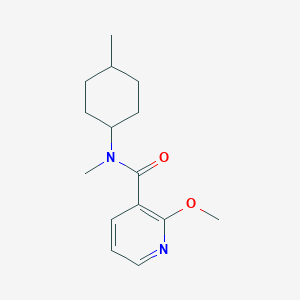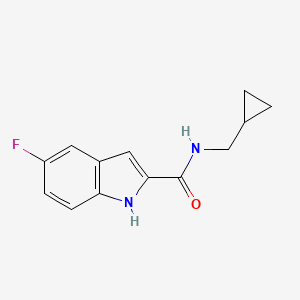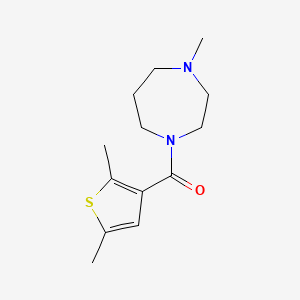
(2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone, also known as DMMDA, is a synthetic compound that belongs to the class of designer drugs. It is a potent psychoactive substance that has been shown to have various biochemical and physiological effects on the body. DMMDA is a relatively new compound, and its synthesis and mechanism of action are still being studied.
作用机制
(2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone is believed to exert its effects on the body by binding to the serotonin receptor in the brain. This receptor plays a crucial role in regulating mood, anxiety, and other physiological functions. By binding to this receptor, (2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone can modulate its activity and produce various biochemical and physiological effects.
Biochemical and Physiological Effects:
(2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone has been shown to have various biochemical and physiological effects on the body. It has been shown to increase the levels of serotonin and other neurotransmitters in the brain, which can lead to its antidepressant and anxiolytic effects. Additionally, (2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone has been shown to have anti-inflammatory effects and can reduce oxidative stress in the body.
实验室实验的优点和局限性
(2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone has various advantages and limitations when used in lab experiments. Its potent psychoactive effects make it an excellent candidate for investigating the role of the serotonin receptor in the brain. However, its potential for abuse and toxicity limits its use in human studies. Additionally, the synthesis of (2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone is challenging and requires specialized equipment and expertise.
未来方向
There are several future directions for research on (2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone. One area of interest is investigating its potential as a therapeutic agent for various psychiatric disorders. Additionally, further research is needed to understand the mechanism of action of (2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone and its effects on the brain and body. Finally, the development of safer and more efficient synthesis methods for (2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone could enable its use in human studies.
Conclusion:
In conclusion, (2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone is a potent psychoactive substance that has various biochemical and physiological effects on the body. Its synthesis and mechanism of action are still being studied, and it has potential therapeutic applications for various psychiatric disorders. However, its potential for abuse and toxicity limits its use in human studies. Further research is needed to understand the mechanism of action of (2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone and its effects on the brain and body.
合成方法
(2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone is synthesized by reacting 2,5-dimethylthiophen-3-ylamine with 4-methyl-1,4-diazepan-1-yl ketone in the presence of a suitable catalyst. This reaction results in the formation of (2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone, which can be purified by various methods such as chromatography.
科学研究应用
(2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone has been used in various scientific research studies to investigate its mechanism of action and potential therapeutic applications. It has been shown to have potent antidepressant and anxiolytic effects in animal models. Additionally, (2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone has been used in studies investigating the role of the serotonin receptor in the brain and its potential as a therapeutic target for various psychiatric disorders.
属性
IUPAC Name |
(2,5-dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-10-9-12(11(2)17-10)13(16)15-6-4-5-14(3)7-8-15/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWJTMPTLCHKGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=O)N2CCCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B7501838.png)
